5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

Catalog No.
S13107804
CAS No.
918814-31-0
M.F
C7H10ClN3O2
M. Wt
203.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-car...

CAS Number

918814-31-0

Product Name

5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

IUPAC Name

5-(3-chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

InChI

InChI=1S/C7H10ClN3O2/c1-9-7(12)6-10-5(13-11-6)3-2-4-8/h2-4H2,1H3,(H,9,12)

InChI Key

XSSGYXABCMBROY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NOC(=N1)CCCCl

5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of approximately 203.626 g/mol. This compound features a unique oxadiazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms. The presence of the chloropropyl group and the carboxamide functional group contributes to its distinctive properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The chemical reactivity of 5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide can be attributed to its functional groups. The oxadiazole moiety can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbon adjacent to the nitrogen atom. Additionally, the carboxamide group can participate in acylation reactions or hydrolysis under acidic or basic conditions. The chloropropyl group may also engage in substitution reactions, allowing for further derivatization of the compound .

The synthesis of 5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of an appropriate carboxylic acid derivative with hydrazine or an equivalent reagent.
  • Introduction of the Chloropropyl Group: This may involve a nucleophilic substitution reaction where a chloropropyl halide reacts with the oxadiazole precursor.
  • Amidation: The final step often includes the conversion of a carboxylic acid to a carboxamide by reacting it with an amine (in this case, N-methylamine) under suitable conditions .

5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new drugs with antimicrobial or anticancer properties.
  • Agricultural Chemicals: As a potential pesticide or herbicide due to its biological activity against plant pathogens.
  • Material Science: In the development of polymers or materials that require specific chemical functionalities .

Interaction studies involving 5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide are crucial for understanding its mechanism of action. These studies typically assess how the compound interacts with various biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays can be employed to elucidate these interactions and determine the compound's efficacy against specific biological pathways .

Several compounds share structural similarities with 5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Methyl-1,2,4-oxadiazole-3-carboxamideOxadiazoleLacks halogen substituents; potential for different biological activity
5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamideOxadiazoleSimilar structure but different substituent position
3-Chloro-5-methyl-1,2,4-oxadiazoleOxadiazoleFocuses on different functional groups affecting solubility and reactivity

These compounds are unique due to their specific substituents that influence their chemical behavior and potential applications in various fields .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.0461543 g/mol

Monoisotopic Mass

203.0461543 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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